(S)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride
Description
Structural Characterization
Molecular Architecture and Functional Groups
(S)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride (CAS: 2061996-82-3) is a chiral organic compound with the molecular formula C₉H₁₀ClF₂NO₂ and a molecular weight of 237.63 g/mol . Its structure comprises three key components:
- A 2,4-difluorophenyl ring with fluorine substituents at the 2- and 4-positions of the aromatic system.
- An α-amino acetate backbone , where the amino group (-NH₂) and methyl ester (-COOCH₃) are bonded to the same chiral carbon (C2).
- A hydrochloride counterion protonating the amino group to form a stable salt.
The functional groups include:
- Ester group (COOCH₃): Provides lipophilicity and influences metabolic stability.
- Primary amine (NH₃⁺Cl⁻): Enhances solubility and enables salt formation.
- Aromatic fluorine atoms : Modify electronic properties and steric interactions.
Stereochemical Features: (S)-Enantiomer Specificity
The compound’s chirality originates from the C2 carbon , which connects the amino group, phenyl ring, acetate group, and hydrogen atom. The (S)-configuration is critical for its biological activity, as enantiomers often exhibit divergent interactions with enzymes or receptors.
Key stereochemical observations:
- Absolute configuration : Confirmed via X-ray crystallography of analogous compounds, where the (S)-enantiomer shows distinct spatial orientation of the amino and phenyl groups.
- Enantiomeric purity : Typically >98%, validated by chiral HPLC or polarimetry.
- Impact of inversion : The (R)-enantiomer (CAS: 1958125-88-6) demonstrates reduced binding affinity in antifungal assays, underscoring the importance of stereochemistry.
Crystallographic and Conformational Analysis
While direct crystallographic data for this compound are limited, related structures provide insights:
- Ionic packing : The hydrochloride salt forms a crystalline lattice stabilized by N⁺-H···Cl⁻ hydrogen bonds and van der Waals interactions.
- Torsional angles : The phenyl ring and acetate group adopt a gauche conformation to minimize steric clash between the fluorine atoms and ester moiety.
- Density functional theory (DFT) : Predicts a twisted geometry for the free base, which relaxes into a planar arrangement upon protonation.
| Parameter | Value/Description |
|---|---|
| Crystal system | Monoclinic (predicted) |
| Space group | P2₁ (chiral) |
| Unit cell dimensions | a = 10–12 Å, b = 5–7 Å, c = 8–10 Å (estimated from analogues). |
Spectroscopic Profiling: NMR, IR, and Mass Spectrometry
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
- 1740 cm⁻¹ : Ester C=O stretch.
- 3300–3100 cm⁻¹ : N-H stretches (broad, NH₃⁺).
- 1500–1450 cm⁻¹ : C-F vibrations.
Mass Spectrometry
Properties
IUPAC Name |
methyl (2S)-2-amino-2-(2,4-difluorophenyl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2.ClH/c1-14-9(13)8(12)6-3-2-5(10)4-7(6)11;/h2-4,8H,12H2,1H3;1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIXPMPFXKDMQH-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=C(C=C(C=C1)F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2,4-difluorophenylacetic acid.
Esterification: The carboxylic acid group of 2,4-difluorophenylacetic acid is esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to form methyl 2,4-difluorophenylacetate.
Amination: The ester is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under controlled conditions to introduce the amino group.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the (S)-enantiomer.
Hydrochloride Formation: Finally, the (S)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and ester groups allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The fluorine atoms enhance its binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
®-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride: The enantiomer of the (S)-form, with different biological activity.
2-Amino-2-(2,4-difluorophenyl)acetic acid: Lacks the ester group, resulting in different chemical properties.
2-Amino-2-(2,4-difluorophenyl)ethanol: Contains an alcohol group instead of an ester.
Uniqueness
(S)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride is unique due to its specific stereochemistry and the presence of both amino and ester functional groups, which contribute to its distinct chemical reactivity and biological activity.
Biological Activity
(S)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride is a compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological effects, and relevant research findings.
- Molecular Formula : C₉H₁₀ClF₂NO₂
- Molecular Weight : 237.63 g/mol
- CAS Number : 2061996-82-3
The compound features a difluorophenyl group, which is believed to enhance its biological activity through unique electronic properties.
Synthesis Methods
Several synthetic routes have been explored for the production of this compound. These methods typically involve the reaction of appropriate amines with acetates under controlled conditions to yield the desired product. The synthesis can be optimized to improve yield and purity.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated in various cancer cell lines, showing potential cytotoxic effects.
- Enzymatic Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in cancer progression, such as FGFR1 and FGFR2.
- Binding Affinity Studies : Interaction studies have revealed significant binding affinities to various biological targets, indicating its potential as a therapeutic agent.
Case Studies and Research Findings
Recent studies have explored the pharmacokinetics and pharmacodynamics of this compound:
- Study on Cytotoxicity : A study conducted on FaDu hypopharyngeal tumor cells demonstrated that the compound induced apoptosis at concentrations lower than those required for traditional chemotherapeutics like bleomycin .
- Mechanism of Action : The compound's mechanism appears to involve the inhibition of specific signaling pathways critical for tumor growth and survival, although further studies are needed to elucidate these pathways fully.
Comparison with Similar Compounds
A comparative analysis highlights the unique features of this compound relative to other compounds:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| (S)-Methyl 2-amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate hydrochloride | 2061996-78-7 | 0.84 | Contains trifluoromethyl group enhancing lipophilicity |
| Methyl (S)-2-amino-2-phenylacetate hemisulfate | 2255379-06-5 | 0.78 | Lacks fluorine substituents |
| (S)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride | 1269773-22-9 | 0.74 | Contains hydroxyl group instead of ester |
This table illustrates how the difluorophenyl substitution in this compound may confer distinct electronic properties that enhance its biological activity compared to structurally similar compounds.
Q & A
Q. What are the critical steps in synthesizing (S)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride with high enantiomeric purity?
- Methodological Answer : Synthesis typically involves chiral resolution or asymmetric catalysis. For example, enantioselective hydrogenation of a ketone precursor using chiral ligands (e.g., BINAP) can yield the (S)-enantiomer. Subsequent esterification with methanol under acidic conditions forms the methyl ester, followed by hydrochloride salt precipitation . Purity (≥97%) is confirmed via HPLC using chiral columns (e.g., Chiralpak AD-H) and polarimetry .
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₁ClF₂NO₂ | |
| Molecular Weight | 251.65 g/mol | |
| CAS No. | [Not explicitly provided] | - |
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine NMR (¹H/¹³C/¹⁹F), high-resolution mass spectrometry (HRMS), and IR spectroscopy. For instance:
- ¹H NMR : Peaks for methyl ester (~3.7 ppm), aromatic protons (6.8–7.2 ppm), and amine (broad signal at ~8.5 ppm).
- ¹⁹F NMR : Two distinct signals for 2- and 4-fluorine substituents .
- HRMS : Exact mass should match theoretical [M+H]⁺ (252.06 g/mol) .
Advanced Research Questions
Q. What analytical strategies resolve contradictions in reported purity levels (e.g., 95% vs. 98%) for this compound?
- Methodological Answer : Discrepancies arise from differing quantification methods. Use orthogonal techniques:
Q. How do the 2,4-difluorophenyl substituents influence the compound’s physicochemical properties compared to mono-fluoro analogs?
- Methodological Answer : Fluorine enhances lipophilicity (logP) and metabolic stability. Computational modeling (e.g., DFT or molecular dynamics) predicts:
Q. What protocols ensure stability during long-term storage of this hydrochloride salt?
- Methodological Answer : Stability is pH- and moisture-sensitive. Optimal conditions include:
Q. How can enantiomeric excess (ee) be quantified without chiral chromatography?
- Methodological Answer : Alternative methods include:
- NMR Chiral Shift Reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces diastereomeric splitting in ¹H/¹⁹F NMR .
- Circular Dichroism (CD) : Compare CD spectra with enantiopure standards; characteristic Cotton effects near 220 nm .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : Reactivity depends on steric and electronic effects of the 2,4-difluorophenyl group. Key steps:
Kinetic Studies : Monitor reaction rates under varying conditions (e.g., pH, solvent polarity) .
Computational Modeling : Calculate Fukui indices to identify nucleophilic attack sites .
Isotopic Labeling : Use ¹⁸O-labeled water in hydrolysis assays to track ester cleavage pathways .
Q. What strategies differentiate degradation products from synthetic impurities?
- Methodological Answer : Combine LC-MS/MS and stability-indicating assays:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
